

# Understanding the excitation and emission spectra of FD-1080

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An In-Depth Technical Guide to the Excitation and Emission Spectra of FD-1080

**FD-1080** is a small-molecule, heptamethine-based cyanine dye specifically engineered for fluorescence applications in the second near-infrared (NIR-II) window.[1][2] Its unique spectral properties, including both excitation and emission within the 1000-1700 nm range, make it a powerful tool for deep-tissue, high-resolution in vivo imaging.[1][3] The incorporation of sulphonic and cyclohexene groups into its structure enhances its water solubility and stability. [1][4] Notably, excitation at 1064 nm allows for superior tissue penetration depth and higher imaging resolution compared to traditional NIR-I fluorophores (excited between 650 nm and 980 nm).[1][5][6]

## **Core Spectral and Physicochemical Properties**

The key characteristics of **FD-1080** are summarized below. These properties are crucial for designing and interpreting experiments in research and drug development.



Property	Value	Conditions / Notes
Excitation Maximum (λex)	1064 nm	Optimal for deep-tissue penetration.[1][5][7]
Emission Maximum (λem)	1080 nm	Falls within the NIR-II window. [4][5][7]
Absorption Maximum (λabs)	1046 nm	Measured in solution.[3][4][7]
Quantum Yield (QY)	0.31%	In ethanol.[1][5][7]
5.94%	When complexed with Fetal Bovine Serum (FBS).[1][3][5] [7]	
Molecular Formula	C40H38CIN2NaO6S2	_
Molecular Weight	765.31 g/mol	
Key Feature	Photostability	Shows superior photostability compared to ICG.[7][8]

# **Experimental Protocols**

Detailed methodologies are essential for the successful application of **FD-1080**. The following sections provide protocols for spectral characterization and common experimental uses.

## **Measurement of Fluorescence Spectra**

This protocol outlines the general procedure for determining the excitation and emission spectra of a NIR-II dye like **FD-1080**.

#### Methodology:

- Instrumentation: Utilize a fluorescence spectrometer equipped with photodetectors sensitive to the NIR range (e.g., Hamamatsu G8605-23).[9]
- Sample Preparation:



- Prepare a stock solution of FD-1080 in a suitable solvent (e.g., DMSO for stock, PBS or ethanol for measurement).
- Dilute the stock solution to a low micromolar concentration to avoid inner filter effects.
- Absorption Spectrum Acquisition:
  - Measure the absorbance of the diluted sample using a UV/Vis/NIR absorption spectrophotometer to determine the absorption maximum (λabs), which is approximately 1046 nm.[7][8]
- Emission Spectrum Acquisition:
  - Set the excitation wavelength on the fluorescence spectrometer to a value near the absorption maximum (e.g., 1064 nm).[4]
  - Scan a range of emission wavelengths (e.g., 1070 nm to 1200 nm) to capture the full emission profile and identify the peak at approximately 1080 nm.[4][7]
  - Set excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.[9]
- Excitation Spectrum Acquisition:
  - Set the emission monochromator to the emission maximum (1080 nm).
  - Scan a range of excitation wavelengths (e.g., 900 nm to 1080 nm) to determine the optimal excitation wavelength.
- Quantum Yield Determination:
  - The quantum yield can be determined using a reference fluorophore with a known quantum yield in the same spectral region (e.g., IR-26).[9]
  - Measure the absorbance of both the FD-1080 sample and the reference dye at the same excitation wavelength.

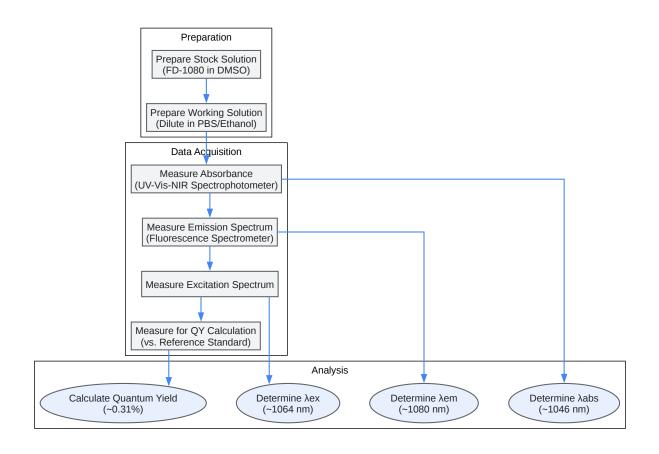
## Foundational & Exploratory





- Measure the integrated fluorescence emission intensity of both solutions under identical excitation conditions.
- Calculate the quantum yield using the comparative method. The quantum yield of FD-1080 is reported as 0.31%.[1][5]





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Workflow for Spectroscopic Characterization of FD-1080.



## In Vitro Staining Protocol for Cells

This protocol details the steps for staining cells with **FD-1080** for analysis by fluorescence microscopy or flow cytometry.[6][10]

#### Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **FD-1080** in DMSO. It is recommended to aliquot and store this solution at -20°C or -80°C, protected from light.[6][10]
- Working Solution Preparation: Immediately before use, dilute the stock solution with prewarmed PBS to a final working concentration of 2-10 μM. Sterilize the working solution by passing it through a 0.2 μm filter.[6][10]
- Cell Preparation:
  - For suspension cells, collect by centrifugation and wash twice with PBS.
  - For adherent cells, discard the culture medium, detach cells using trypsin, and then wash twice with PBS.
- Staining: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate for 10-30 minutes at room temperature.[6][10]
- Washing: Centrifuge the cells (e.g., at 400 g for 4 minutes) and discard the supernatant. Wash the cells twice with PBS for 5 minutes each time to remove unbound dye.[6][10]
- Analysis: Resuspend the final cell pellet in 1 mL of serum-free medium or PBS for immediate analysis on a fluorescence microscope or flow cytometer equipped with the appropriate NIR laser and detectors.[6][10]

# **In Vivo Imaging Protocol**

**FD-1080** is highly effective for in vivo imaging of vasculature, including deep-tissue structures like brain vessels.[1][5] Its quantum yield is significantly enhanced in the presence of serum proteins.[1][7]

#### Methodology:

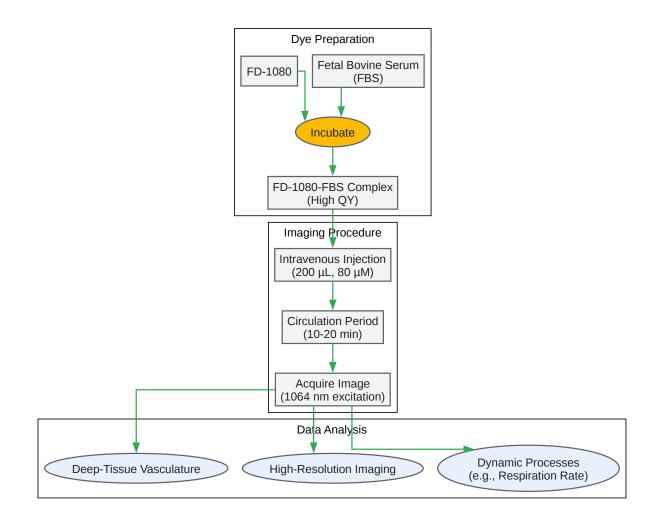
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- Complex Formation (Optional but Recommended): For enhanced brightness, FD-1080 can be complexed with Fetal Bovine Serum (FBS). Incubate FD-1080 with FBS to allow for the formation of the FD-1080-FBS complex, which increases the quantum yield to as high as 5.94%.[1][7][8]
- Working Solution Preparation: Prepare an 80 μM working solution of the FD-1080-FBS complex.[6][10]
- Animal Administration: Intravenously inject 200 μL of the working solution into the subject animal (e.g., a mouse).[6][10]
- Imaging: After a circulation period of 10–20 minutes, perform in vivo imaging analysis using an imaging system equipped with a 1064 nm excitation laser and an InGaAs camera sensitive to the NIR-II region.[6][10] Use appropriate long-pass filters (e.g., 1100 nm) to separate emission fluorescence from the excitation source.[4]





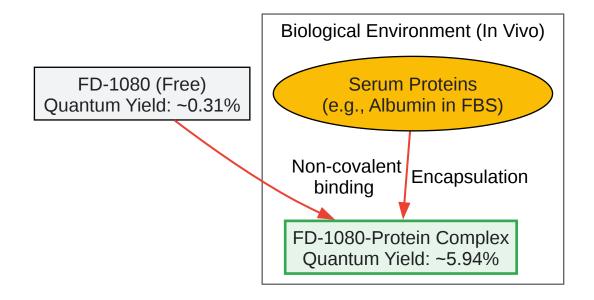
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Workflow for *In Vivo* Imaging using **FD-1080**.



# **Signaling and Interaction Pathways**

The primary "signaling" pathway relevant to **FD-1080**'s spectral properties in a biological context is its interaction with serum proteins, which leads to a significant enhancement of its fluorescence quantum yield.



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Mechanism of **FD-1080** Fluorescence Enhancement.

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